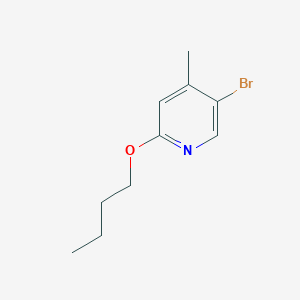
5-Bromo-2-butoxy-4-methylpyridine
Overview
Description
5-Bromo-2-butoxy-4-methylpyridine: is an organic compound with the molecular formula C10H14BrNO . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 5th position, a butoxy group at the 2nd position, and a methyl group at the 4th position on the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-butoxy-4-methylpyridine typically involves the bromination of 2-butoxy-4-methylpyridine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often include moderate temperatures and controlled addition of the brominating agent to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-butoxy-4-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in reactions such as Suzuki-Miyaura coupling, where it reacts with aryl or vinyl boronic acids in the presence of a palladium catalyst.
Oxidation and Reduction Reactions: The butoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the pyridine ring to piperidine derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Uses palladium catalysts, aryl or vinyl boronic acids, and bases like potassium carbonate in solvents such as ethanol or water.
Oxidation: Uses oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed:
Aryl or Vinyl Substituted Pyridines: Formed via Suzuki-Miyaura coupling.
Aldehydes or Carboxylic Acids: Formed via oxidation of the butoxy group.
Piperidine Derivatives: Formed via reduction of the pyridine ring.
Scientific Research Applications
5-Bromo-2-butoxy-4-methylpyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-2-butoxy-4-methylpyridine depends on its application. In chemical reactions, it acts as a substrate that undergoes transformations catalyzed by various reagents and catalysts. In biological systems, its mechanism of action involves interaction with molecular targets such as enzymes or receptors, leading to modulation of biological pathways .
Comparison with Similar Compounds
2-Bromo-5-methylpyridine: Similar structure but lacks the butoxy group, leading to different reactivity and applications.
5-Bromo-2-methoxypyridine: Similar structure but with a methoxy group instead of a butoxy group, affecting its chemical properties and uses.
4-Bromo-2-methylpyridine: Lacks the butoxy group and has different substitution patterns, resulting in distinct chemical behavior.
Uniqueness: 5-Bromo-2-butoxy-4-methylpyridine is unique due to the presence of both the butoxy and bromine substituents, which confer specific reactivity and make it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
5-bromo-2-butoxy-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-3-4-5-13-10-6-8(2)9(11)7-12-10/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHZIESUSUAKKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=NC=C(C(=C1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















